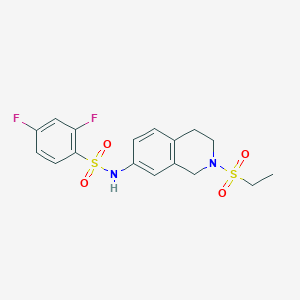
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H18F2N2O4S2 and its molecular weight is 416.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and drug development. Understanding its biological activity involves exploring its mechanisms of action, target interactions, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18F2N2O2S2. It features a tetrahydroisoquinoline core that is known for its diverse pharmacological properties. The presence of the ethylsulfonyl group and difluorobenzenesulfonamide moiety suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, similar tetrahydroisoquinoline derivatives have shown inhibitory effects on monoacylglycerol acyltransferase 2 (MGAT2), which is linked to obesity and diabetes management .
- Modulation of Neurotransmitter Systems : Given the structural features of the tetrahydroisoquinoline core, this compound may interact with dopaminergic and serotonergic systems, influencing neurotransmitter release and receptor activity.
Biological Assays and Activity Data
Research findings indicate that this compound exhibits significant biological activity in various assays:
| Assay Type | IC50 Value | Effect Observed |
|---|---|---|
| Enzyme Inhibition | 1522 nM | Moderate potency against MGAT2 |
| Fat Absorption Suppression | 57% | Significant reduction in fat absorption in vivo |
These data suggest that the compound may have therapeutic potential in treating metabolic disorders by modulating fat absorption and enzyme activity .
Case Studies
- Obesity Treatment : A study explored the inhibition of MGAT2 by related compounds and demonstrated that tetrahydroisoquinoline derivatives could significantly suppress fat absorption in animal models. The results indicated a promising avenue for developing anti-obesity medications .
- Neurodegenerative Disorders : Other research has investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in models of neurodegeneration. These studies highlight potential applications in treating diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems.
属性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-8-7-12-3-5-15(9-13(12)11-21)20-27(24,25)17-6-4-14(18)10-16(17)19/h3-6,9-10,20H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAGJNFNVZLKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














